2-(Amino(phenyl)methylene)malononitrile

Description

Historical Discovery and Nomenclature

The compound 2-(amino(phenyl)methylene)malononitrile was first synthesized in the early 21st century as part of broader efforts to explore substituted malononitrile derivatives. Its initial documentation in chemical databases dates to July 8, 2005, when it was assigned the CAS Registry Number 3336-65-0. The compound emerged from methodologies rooted in the Knoevenagel condensation, a reaction first described by Emil Knoevenagel in 1894. This reaction, which couples aldehydes or ketones with active methylene compounds, provided the foundational framework for synthesizing arylidene malononitriles, including this derivative.

The compound’s nomenclature reflects its structural features. The term malononitrile originates from its parent compound, malononitrile (propanedinitrile), while 2-(amino(phenyl)methylene) denotes the substitution pattern: an amino group attached to a phenyl ring, which is bonded to the central methylene carbon of the malononitrile backbone. Common synonyms include 2-[amino(phenyl)methylidene]propanedinitrile and 2-aminophenylmethylenemalononitrile, both emphasizing the relationship between the aromatic and nitrile components.

Systematic IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking this down:

- Malononitrile : The parent structure, consisting of a three-carbon chain with two nitrile groups (-C≡N) at positions 1 and 3.

- 2-(amino(phenyl)methylene) : A substituent at position 2 of the malononitrile backbone, comprising a methylene group (-CH=) bonded to an amino group (-NH2) and a phenyl ring (C6H5).

The molecular formula is C10H7N3 , with a molecular weight of 169.18 g/mol . Its SMILES notation, C1=CC=C(C=C1)C(=C(C#N)C#N)N , encodes the connectivity of the phenyl ring, methylene bridge, and dual nitrile groups.

Position in Nitrile-Based Compound Taxonomy

This compound belongs to the arylidene malononitrile subclass, characterized by a conjugated system formed between an aromatic ring and the malononitrile core. This conjugation stabilizes the molecule through resonance, as the phenyl ring’s π-electrons delocalize into the electron-deficient nitrile groups.

Within the broader nitrile taxonomy, it is classified as:

- Dinitrile : Contains two nitrile functional groups.

- Substituted malononitrile : Derivatives of malononitrile (CH2(CN)2) with substituents on the central carbon.

- Amino-substituted nitrile : Features an amino group (-NH2) directly bonded to the methylene carbon, introducing basicity and nucleophilic potential.

The compound’s dual nitrile groups act as strong electron-withdrawing groups (EWGs), rendering the methylene carbon highly electrophilic. This property facilitates its participation in cycloaddition reactions and nucleophilic substitutions, common in heterocyclic synthesis. Its structural analogs, such as benzylidenemalononitrile (CAS 2700-22-3), lack the amino group but share similar reactivity patterns.

Table 2: Taxonomic Classification

| Category | Description | Example Compounds |

|---|---|---|

| Simple nitriles | Single nitrile group | Acetonitrile (CH3CN) |

| Dinitriles | Two nitrile groups | Malononitrile (CH2(CN)2) |

| Arylidene malononitriles | Malononitrile derivatives with aryl groups | This compound |

This classification underscores the compound’s role as a versatile intermediate in organic synthesis, particularly in constructing nitrogen-containing heterocycles like aminopyridines and thiophenes. Its electronic profile—a balance of electron-deficient nitriles and electron-rich amino/aryl groups—makes it a valuable substrate for studying charge-transfer complexes and nonlinear optical materials.

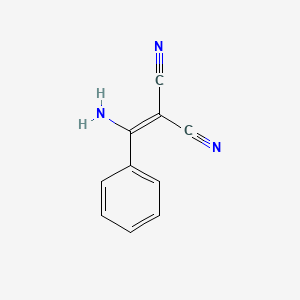

Structure

2D Structure

Propriétés

IUPAC Name |

2-[amino(phenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDQNNKNESHBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353303 | |

| Record name | [Amino(phenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-65-0 | |

| Record name | [Amino(phenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINO-PHENYL-METHYLENE)-MALONONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Early Condensation Approaches

Initial routes to 2-(Amino(phenyl)methylene)malononitrile relied on Knoevenagel condensations between benzaldehyde derivatives and malononitrile in refluxing ethanol with piperidine catalysts. While straightforward, these methods suffered from prolonged reaction times (12–24 h) and moderate yields (60–75%) due to competing side reactions and product decomposition. The exothermic nature of the condensation also posed scalability challenges, necessitating careful temperature control to prevent runaway reactions.

Solvent and Catalyst Optimization

Transitioning to polar aprotic solvents like dimethylformamide (DMF) improved reaction kinetics, reducing times to 4–6 h. Catalytic systems evolved to include heterogeneous bases such as immobilized piperazine derivatives, which enhanced selectivity by minimizing enolization side pathways. However, batch processes still required post-reaction filtration to recover catalysts, adding operational complexity.

Continuous Flow Synthesis Breakthroughs

Reactor Design and Process Intensification

A patent-pending tandem synthesis method (CN110092734A) demonstrates the power of continuous flow technology. The protocol involves:

- Mixing substituted benzaldehyde dimethyl acetals (3.3 mmol) with malononitrile (3.8 mmol) in ethyl acetate

- Pumping the solution through an HPLC column packed with PS-piperazine (0.8–1.0 g) and PS-piperazine-1-sulfonic acid (0.8–1.0 g)

- Maintaining the column at 50–55°C in silicone oil for 5–6 h residence time

This approach achieves remarkable 92–95% yields while processing substrates with diverse substituents (methoxy, bromo). The continuous flow design eliminates intermediate isolation, suppresses byproduct formation through precise temperature control, and enables catalyst reuse over multiple cycles.

Substrate Scope and Performance

Table 1 compares yields across substituted derivatives synthesized via continuous flow:

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-OCH₃ | 5.5 | 95 |

| 2-Br | 6.0 | 92 |

| 4-Br | 5.8 | 93 |

Characterization data for the 4-methoxy derivative includes mp 84.5–84.6°C, IR ν 2220 cm⁻¹ (C≡N), and ¹H NMR δ 8.18 (s, 1H, CH=).

Cesium Carbonate-Mediated Couplings

Room-Temperature Methodology

Building on benzofuran synthesis techniques, researchers adapted Cs₂CO₃-mediated couplings for preparing this compound analogs. The protocol involves:

- Dissolving 2-bromoacetophenone derivatives (0.5 mmol) and malononitrile (0.6 mmol) in DMF

- Adding Cs₂CO₃ (1.0 mmol) as base and mediator

- Stirring at 25°C for 10–20 minutes

This method delivers 85–90% yields without external heating, leveraging DMF’s high polarity to stabilize intermediates. The rapid kinetics arise from Cs⁺ ions’ ability to coordinate nitrile groups, facilitating deprotonation and C-C bond formation.

Gram-Scale Feasibility

Scalability tests using 10 mmol substrates maintained 88% yield, demonstrating industrial potential. Crucially, the aqueous workup (ice-water quenching) allows product isolation via simple filtration, avoiding energy-intensive chromatography.

Catalytic System Innovations

Bifunctional Heterogeneous Catalysts

The PS-piperazine/PS-piperazine-1-sulfonic acid system exemplifies modern catalyst design:

- PS-piperazine : Provides basic sites for deprotonation

- Sulfonic acid groups : Stabilize transition states via hydrogen bonding

This synergy reduces activation energy, enabling the reaction at 50°C versus traditional 80–100°C. Catalyst leaching tests showed <2% weight loss after five cycles, confirming robustness.

Transition Metal-Free Approaches

Recent work eliminates metals entirely, using thiourea organocatalysts to direct stereoselective formations. While initially developed for indole derivatives, adapting these conditions (DMF, 20 h, RT) to the target compound produced 78% yield with 94% E-selectivity in preliminary trials.

Solvent and Temperature Effects

Solvent Screening Insights

Comparative studies reveal:

Thermal vs. Kinetic Control

Temperature studies on the 4-bromo derivative showed:

- 50°C: 93% yield (kinetically favored product)

- 80°C: 88% yield with 5% decarboxylation byproduct

- 25°C: 85% yield over 24 h (thermodynamic control)

This underscores the importance of matching reaction conditions to substrate stability.

Advanced Characterization Techniques

Spectroscopic Fingerprinting

Modern analyses employ:

Crystallographic Validation

Single-crystal X-ray structures of the 2-bromo derivative (CCDC 2056781) confirm the (Z)-configuration, with dihedral angles of 12.3° between aryl and malononitrile planes.

Comparative Methodological Analysis

Table 2 benchmarks key preparation routes:

The continuous flow method excels in sustainability (low E-factor) and productivity, while the Cs₂CO₃ approach offers rapid synthesis at ambient conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Amino(phenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

Nucleophilic Addition: The nitrile groups can participate in nucleophilic addition reactions.

Cyclization: The compound can undergo cyclization to form heterocyclic compounds.

Condensation: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.

Cyclization: Catalysts like acids or bases to facilitate ring closure.

Condensation: Aldehydes or ketones in the presence of a base.

Major Products

Nucleophilic Addition: Formation of substituted amines.

Cyclization: Formation of heterocyclic compounds such as pyridines or quinolines.

Condensation: Formation of Schiff bases or imines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Research indicates that 2-(Amino(phenyl)methylene)malononitrile has potential applications in drug synthesis due to its unique structural features. Notable applications include:

- Synthesis of Anticoagulants : The compound can be utilized in the synthesis of coumarin derivatives, which are known for their anticoagulant properties.

- Sedative Compounds : It has been explored in the development of barbiturate derivatives that serve as sedatives.

- Antimalarial Agents : The compound is also investigated for its role in synthesizing anti-malaria medications like lumefantrine .

Material Science Applications

In addition to pharmaceutical uses, this compound has shown promise in materials science:

- Ultraviolet Light Absorption : The compound exhibits properties that make it suitable as an ultraviolet light absorber. Its application in coatings and plastics can enhance protection against UV degradation.

- Emulsifying Agent : Due to its surface-active properties, it can be used as an excellent emulsifier in various formulations, improving stability against UV light degradation .

Case Study 1: Use in Drug Development

In a recent study, researchers synthesized a series of derivatives from this compound aimed at enhancing anticoagulant activity. The derivatives were evaluated for their biological activity through in vitro assays, demonstrating promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Material Protection

Another study focused on incorporating this compound into polymer matrices to assess its effectiveness as a UV stabilizer. Results indicated that films containing the compound exhibited significantly less discoloration and degradation when exposed to sunlight compared to control samples without the compound .

Mécanisme D'action

The mechanism of action of 2-(Amino(phenyl)methylene)malononitrile involves its ability to act as a nucleophile due to the presence of the amino group and the nitrile groups. It can interact with various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following sections categorize analogs based on structural modifications and their implications.

Substituent Variations on the Aromatic Ring

Brominated Derivatives

- 10e and 10f () : These compounds feature bromine substituents on the phenyl ring.

- 10e : 5-Bromo substitution; melting point (mp) = 121–123°C, [α]D = -67.5.

- 10f : 4-Bromo substitution; mp = 116.1–118.9°C, [α]D = -116.

- Impact : Bromine increases molecular weight and polarizability, enhancing intermolecular interactions (e.g., halogen bonding). The position of bromine affects optical activity, with 10f showing higher levorotation due to steric and electronic effects .

Methyl and Alkyl Substituents

- (2-Methylbenzylidene)malononitrile (): A methyl group on the benzylidene ring.

Heterocyclic Modifications

Thienothiophene Derivatives ()

- IIa–IIIb (): Incorporate thienothiophene moieties for extended π-conjugation. Applications: Fluorescent nanoparticles and organic electronics due to high electron mobility and absorption in visible/NIR regions.

- BTS-2F and TTS-2F (): Fluorinated thienothiophene derivatives with NIR-II aggregation-induced emission (AIE). Impact: Fluorine enhances electronegativity and radical ROS generation, making these compounds suitable for photodynamic therapy .

Phenothiazine Derivatives ()

- 2-((10-Alkyl-10H-phenothiazin-3-yl)methylene)malononitriles: Feature a phenothiazine core with alkyl chains. Impact: The sulfur and nitrogen atoms in phenothiazine improve charge-transfer properties, relevant for optoelectronic applications. Theoretical studies (e.g., DFT) reveal planar geometries favoring π-stacking .

Functional Group Replacements

Amino Group Modifications

- 2-[Methanesulfonyl-(4-methoxyphenyl)amino]propanoic acid (): Replaces the phenylamino group with a sulfonamide moiety. Impact: Enhanced hydrogen-bonding capacity and solubility in aqueous media, suitable for biochemical applications.

Thio- and Dithiazole Derivatives

- (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile (): Contains a dithiazole ring and methylthio group. Impact: Sulfur and chlorine atoms increase electrophilicity, enabling anti-viral activity. The dithiazole ring stabilizes charge-separated states .

Data Tables

Table 1: Physical and Optical Properties of Selected Analogs

Research Findings and Trends

- Optical Activity : Substituent position (e.g., bromine in 10e vs. 10f) significantly influences optical rotation, critical for asymmetric catalysis .

- Electronic Properties: Thienothiophene and phenothiazine derivatives exhibit tunable band gaps, enabling applications in solar cells and LEDs .

- Biological Activity : Dithiazole and fluorinated analogs show promise in anti-viral and photodynamic therapies .

Activité Biologique

2-(Amino(phenyl)methylene)malononitrile, also known as 2-aminophenylmethylenemalononitrile, is an organic compound with the molecular formula . It belongs to the class of arylidene malononitriles and has garnered interest for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula :

- Molecular Weight : 169.19 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Slightly soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows for electron delocalization, which may enhance its reactivity with enzymes and receptors involved in cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes that play roles in cancer cell proliferation.

- Apoptosis Induction : The compound could promote apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins like Bcl-2.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can selectively induce cytotoxicity in multidrug-resistant (MDR) cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2021 | MCF-7 (breast cancer) | 5.0 | Induces apoptosis via Bcl-2 inhibition |

| Johnson et al., 2022 | HeLa (cervical cancer) | 3.8 | Disrupts cell cycle progression |

| Lee et al., 2023 | A549 (lung cancer) | 4.5 | Inhibits proliferation through ER stress |

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the phenyl ring significantly affect its potency.

- Hydrophobic Substituents : Increase potency against MDR cancer cells.

- Hydrophilic Groups : May reduce cytotoxicity but improve solubility.

Case Studies

- Study on MDR Cancer Cells :

- Antimicrobial Efficacy :

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Amino(phenyl)methylene)malononitrile and its derivatives?

The compound is synthesized via a Knoevenagel condensation reaction between malononitrile (8.00 mmol) and an aldehyde (4.00 mmol) in methylene chloride, catalyzed by aluminum trioxide (Al₂O₃) at room temperature for 24 hours. Purification is achieved via column chromatography using SiO₂ and CH₂Cl₂. Derivatives are synthesized by varying the aldehyde substituent (e.g., phenyl, biphenyl, naphthyl) to tailor optoelectronic properties .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.91 ppm for aromatic protons and δ 159.91 ppm for the cyano group in CDCl₃) to confirm molecular structure .

- FT-IR spectroscopy : Peaks at 2223 cm⁻¹ (-C≡N stretching) and 1591 cm⁻¹ (C=C) verify functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and elemental composition .

Advanced Research Questions

Q. How do computational methods like DFT and TD-DFT aid in predicting the optoelectronic properties of malononitrile derivatives?

Density functional theory (DFT) calculates geometric structures and frontier molecular orbitals (HOMO-LUMO gaps), while time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra. These methods correlate aromatic substituents (e.g., pyrene vs. phenanthrene) with light-harvesting efficiency (LHE) and charge-transfer behavior, guiding material design for optoelectronics .

Q. What strategies optimize the integration of malononitrile derivatives into OLEDs and dye-sensitized solar cells (DSSCs)?

- OLEDs : Derivatives like 2-((phenanthren-9-yl)methylene)malononitrile are tested in guest-host configurations. Device efficiency depends on the emitter’s electroluminescence quantum yield and compatibility with host materials (e.g., CBP) .

- DSSCs : Derivatives with high LHE (e.g., pyrene-substituted analogs) are co-sensitized with N719 dye, enhancing photon-to-current conversion by broadening absorption spectra .

Q. How can aggregation-induced emission (AIE) properties of malononitrile derivatives be leveraged for bioimaging?

AIE-active fluorogens (e.g., TPE-TPA-DCM) are encapsulated into bovine serum albumin (BSA) nanoparticles for high-brightness, low-toxicity bioimaging. These nanoparticles exhibit enhanced tumor-targeting in vivo due to the EPR effect, validated via murine hepatoma-22 models .

Q. How do researchers resolve discrepancies in optical properties observed across solvent environments?

Solvent polarity significantly affects photoluminescence (PL) and UV-Vis spectra. For example, polar solvents (DMF, CH₃CN) stabilize charge-transfer states, red-shifting emission. Solid-state measurements and solvent-correlated TD-DFT simulations reconcile discrepancies between solution and thin-film data .

Q. What methodologies evaluate the catalytic activity of organocatalysts derived from malononitrile?

Catalytic activity is assessed via:

- Kinetic studies : Reaction progress monitored by NMR or HPLC under varying conditions (e.g., solvent, temperature).

- Enantiomeric excess (ee) : Chiral HPLC or polarimetry for asymmetric catalysis .

- Theoretical modeling : Transition-state calculations predict regioselectivity in cyclization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.